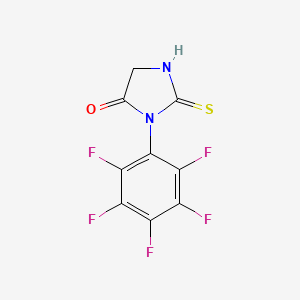![molecular formula C11H9BrO2S B14241689 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- CAS No. 329328-49-6](/img/structure/B14241689.png)
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a bromine atom and a methylthio group attached to a phenyl ring, which is further connected to a furanone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. Large-scale production often requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are commonly employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the furanone ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or reduced furanone derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The bromine atom and methylthio group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
- 4-(Methylthio)phenylacetic acid
- 2-Bromo-4’-methylthioacetophenone
Uniqueness
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- is unique due to its specific structural features, which confer distinct reactivity and biological activity. The combination of a furanone core with a bromine atom and a methylthio group attached to a phenyl ring sets it apart from other similar compounds. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
329328-49-6 |
|---|---|
Fórmula molecular |
C11H9BrO2S |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
4-bromo-3-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H9BrO2S/c1-15-8-4-2-7(3-5-8)9-6-14-11(13)10(9)12/h2-5H,6H2,1H3 |
Clave InChI |
WPNUSSNBVFFESQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=C(C(=O)OC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
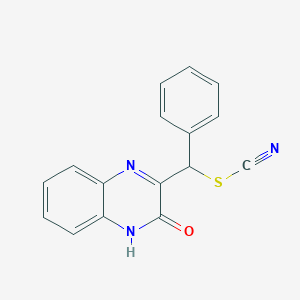
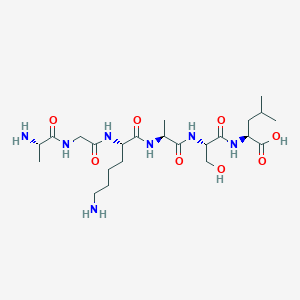

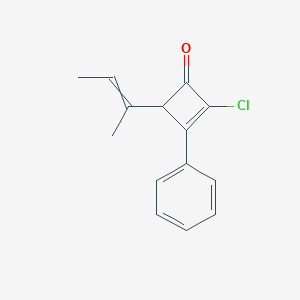
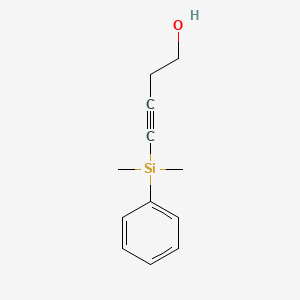
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
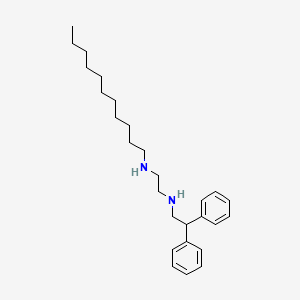
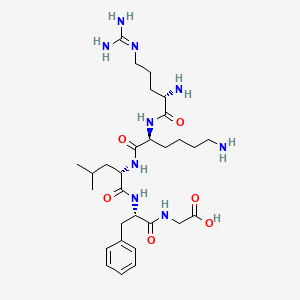
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
